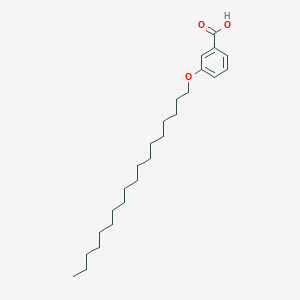

3-(Octadecyloxy)benzoic acid

Description

Overview of Substituted Benzoic Acids in Contemporary Chemical Research

Benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group (-COOH), serves as a fundamental scaffold in organic chemistry. nih.gov The substitution of one or more hydrogen atoms on the benzene ring with various functional groups gives rise to a vast family of compounds known as substituted benzoic acids. These substituents profoundly influence the molecule's physical and chemical properties, including its acidity, solubility, and reactivity. libretexts.orgbritannica.com

The nature of the substituent group—whether it is electron-donating or electron-withdrawing—and its position (ortho, meta, or para) relative to the carboxyl group are critical. mdpi.comcdnsciencepub.com Electron-withdrawing groups generally increase the acidity of the benzoic acid by stabilizing the resulting carboxylate anion. britannica.commdpi.com Conversely, electron-donating groups tend to decrease acidity. britannica.com This predictable modulation of properties makes substituted benzoic acids versatile building blocks in numerous areas of scientific inquiry.

In contemporary research, these compounds are indispensable. They are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comsolubilityofthings.com For example, the well-known analgesic, aspirin, is acetylsalicylic acid, a derivative of benzoic acid. Furthermore, substituted benzoic acids are subjects of fundamental studies aimed at understanding substituent effects on molecular structure and reactivity, with research employing both experimental and computational methods to correlate these effects with observable properties. mdpi.comresearchgate.net

Table 1: Comparison of Selected Substituted Benzoic Acids This interactive table provides data on various substituted benzoic acids, highlighting the influence of different substituents on their properties.

| Compound Name | Substituent | Position | pK_a (approx.) | Key Research Area |

| Benzoic Acid | -H | - | 4.20 | Baseline/Reference libretexts.org |

| 4-Hydroxybenzoic acid | -OH | para | 4.50 | Antimicrobial applications |

| 4-Formylbenzoic acid | -CHO | para | 3.75 | Chemical synthesis libretexts.org |

| 4-Nitrobenzoic acid | -NO₂ | para | 3.44 | Intermediate in dye synthesis |

| Acetic Acid | (Aliphatic) | - | 4.76 | Comparative baseline libretexts.org |

Significance of Long-Chain Alkoxy Aromatic Carboxylic Acids in Advanced Material Science and Bio-related Disciplines

When the substituent on the benzoic acid ring is a long-chain alkoxy group (-O-(CH₂)n-CH₃), the resulting molecule acquires a unique amphiphilic character. It possesses a polar, hydrophilic head (the carboxylic acid group) and a long, nonpolar, hydrophobic tail (the alkoxy chain). This dual nature is central to its significance in materials science and bio-related fields.

In materials science, the most prominent application of long-chain alkoxy aromatic carboxylic acids is in the development of liquid crystals. nih.gov The rigid aromatic core and the flexible aliphatic chain encourage the formation of ordered, yet fluid, mesophases. Molecules like 4-n-octadecyloxybenzoic acid, an isomer of the title compound, are known to form stable liquid crystalline phases. researchgate.net These materials are crucial for technologies such as displays and sensors. The ability of the carboxylic acid groups to form hydrogen-bonded dimers further promotes the self-assembly required for liquid crystal formation. nih.gov

Beyond liquid crystals, these compounds serve as key intermediates for more complex molecules and materials. The long alkyl chain can impart hydrophobicity to polymers and coatings. They are also used to synthesize additives for industrial applications, such as flow improvers for crude oil, where the long chain interacts with paraffin (B1166041) waxes to prevent crystallization and improve mobility. researchgate.net

In bio-related disciplines, long-chain fatty acids and their derivatives are fundamental components of biological systems. britannica.comnumberanalytics.com While aromatic examples are less common in primary metabolism, synthetic long-chain alkoxy benzoic acids are investigated for their interactions with biological molecules and systems. A related compound, oleic acid, 3-(octadecyloxy) propyl ester, isolated from the plant Lepidagathis cristata, has demonstrated antifungal activity, indicating the potential for such structures to possess bioactive properties. mdpi.comresearchgate.net

Research Trajectories for 3-(Octadecyloxy)benzoic Acid: A Review of Current and Emerging Interests

Direct and extensive research specifically focused on this compound is not widely documented in publicly available literature. However, based on the well-established properties of its structural analogs, several clear research trajectories can be identified. The primary interest in this compound stems from its potential applications in materials science, particularly as a liquid crystal precursor, and its possible relevance in biological contexts.

The molecular structure of this compound, featuring a long 18-carbon alkoxy chain, makes it a candidate for forming liquid crystalline phases. nih.gov Research on its isomers, such as 4-alkoxybenzoic acids, has shown that the chain length is a critical determinant of mesophase type and stability. researchgate.netresearchgate.net An emerging area of interest would be the synthesis of this compound and the characterization of its thermal and mesomorphic properties using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.gov Comparing the properties of the 3-substituted isomer to the more commonly studied 4-substituted version would provide valuable insights into how substituent position affects molecular packing and self-assembly in liquid crystals.

Another significant research trajectory involves its use as a synthetic building block. The carboxylic acid group can be converted into a variety of derivatives, such as esters and amides, allowing for its incorporation into more complex molecular architectures like polymers or dendrimers. solubilityofthings.com For instance, the synthesis of azo-containing liquid crystals has utilized 4-(octadecyloxy)benzoic acid as a starting material to create molecules with specific photo-responsive or antioxidant properties. researchgate.net Similar strategies could be applied to the 3-isomer to develop novel functional materials.

Finally, the link between the related compound, oleic acid, 3-(octadecyloxy) propyl ester, and its observed antifungal properties suggests a potential avenue for bio-related research. researchgate.net Investigations could explore whether this compound itself or its simple derivatives exhibit any antimicrobial or other bioactive effects.

Table 2: Physicochemical Properties of this compound This table summarizes the known identifiers and computed properties for the compound of interest.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 123876-12-0 | sigmaaldrich.com |

| Molecular Formula | C₂₅H₄₂O₃ | sigmaaldrich.com |

| Molecular Weight | 390.61 g/mol | sigmaaldrich.com |

Properties

CAS No. |

123876-12-0 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

3-octadecoxybenzoic acid |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-28-24-20-18-19-23(22-24)25(26)27/h18-20,22H,2-17,21H2,1H3,(H,26,27) |

InChI Key |

WFSOZFSPIBLCOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Preparation of 3 Octadecyloxy Benzoic Acid

Established Reaction Pathways for Benzoic Acid Derivatives with Ether Linkages

The creation of ether linkages on benzoic acid derivatives is a well-documented area of organic synthesis. The primary strategies involve either forming the ether bond on a pre-existing benzoic acid structure or constructing the carboxylic acid group after the ether linkage is in place.

Etherification Reactions Utilizing Hydroxybenzoic Acid Precursors

The most direct and widely used method for preparing alkoxy benzoic acids is the Williamson ether synthesis. wikipedia.orglibretexts.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3-(Octadecyloxy)benzoic acid, this pathway begins with 3-hydroxybenzoic acid. The phenolic hydroxyl group is deprotonated by a strong base, such as potassium hydroxide (KOH), to form a phenoxide ion. This nucleophilic phenoxide then attacks a long-chain alkyl halide, like 1-bromooctadecane, in an S(_N)2 reaction to form the desired ether linkage. wikipedia.org

A critical consideration in this process is the potential for the base to react with the acidic carboxylic acid group. To prevent this side reaction and improve yield, the carboxylic acid is often temporarily converted into an ester (a protecting group), such as a methyl or ethyl ester. rasayanjournal.co.inresearchgate.net The etherification is then performed, followed by hydrolysis of the ester back to a carboxylic acid to yield the final product. rasayanjournal.co.in

Table 1: Key Components in Williamson Ether Synthesis for this compound

| Component | Role | Example | Reference |

|---|---|---|---|

| Aromatic Precursor | Provides the benzoic acid backbone and hydroxyl group. | 3-Hydroxybenzoic acid (or its methyl ester) | rasayanjournal.co.inwikipedia.org |

| Alkylating Agent | Provides the long alkyl (octadecyl) chain. | 1-Bromooctadecane, 1-Iodooctadecane | |

| Base | Deprotonates the hydroxyl group to form a nucleophilic alkoxide/phenoxide. | Potassium Hydroxide (KOH), Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | libretexts.orgrasayanjournal.co.in |

| Solvent | Dissolves reactants and facilitates the reaction. | Ethanol, Acetone, Dimethylformamide (DMF) | rasayanjournal.co.in |

Aromatic Coupling and Subsequent Carboxylic Acid Formation

An alternative, though more circuitous, route involves forming the carboxylic acid group after the ether has been established on the aromatic ring. This multi-step approach avoids the need to protect the carboxyl group during etherification.

The synthesis could begin with a simpler starting material, such as 3-bromophenol.

Etherification: The hydroxyl group of 3-bromophenol is first etherified with 1-bromooctadecane using the Williamson ether synthesis, as described previously. This yields 1-bromo-3-(octadecyloxy)benzene.

Carboxylic Acid Formation: The bromine atom on the aromatic ring is then converted into a carboxylic acid. A common method for this transformation is through the formation of a Grignard reagent, followed by carboxylation. The 1-bromo-3-(octadecyloxy)benzene is reacted with magnesium metal to form the corresponding Grignard reagent, which is then quenched with solid carbon dioxide (dry ice). Subsequent acidification yields this compound. youtube.com

This pathway offers flexibility but typically involves more steps and potentially harsher conditions compared to the direct etherification of a hydroxybenzoic acid precursor.

Advanced Synthetic Approaches for Octadecyloxy-Substituted Aromatic Systems

Modern synthetic chemistry offers advanced methods to improve the efficiency, selectivity, and environmental footprint of these reactions.

Regioselective Functionalization of Benzoic Acid Scaffolds

The synthesis of this compound is inherently regioselective when starting with 3-hydroxybenzoic acid, as the positions of the functional groups are already defined. The primary challenge is not one of regioselectivity (positioning on the ring) but of chemoselectivity—differentiating between the reactive hydroxyl and carboxylic acid groups.

A well-established strategy to achieve this is the use of protecting groups. rasayanjournal.co.inresearchgate.net The carboxylic acid is significantly more acidic than the phenolic hydroxyl group, but the phenoxide formed by deprotonation is a better nucleophile than the carboxylate. However, to ensure exclusive O-alkylation of the hydroxyl group and prevent unwanted side reactions, a protection-deprotection sequence is often employed.

Typical Three-Step Sequence:

Protection (Esterification): 3-hydroxybenzoic acid is converted to its methyl or ethyl ester, for example, through Fischer esterification using methanol or ethanol in the presence of an acid catalyst like sulfuric acid. rasayanjournal.co.innih.gov

Etherification: The resulting 3-hydroxybenzoate ester undergoes a Williamson ether synthesis with an octadecyl halide and a base. The ester group is stable under these basic conditions. rasayanjournal.co.in

Deprotection (Hydrolysis): The 3-(octadecyloxy)benzoate ester is hydrolyzed back to the carboxylic acid, typically by heating with an aqueous base (like KOH or NaOH) followed by acidification. rasayanjournal.co.in

Table 2: Protection-Etherification-Deprotection Strategy

| Step | Reaction Type | Purpose | Typical Reagents | Reference |

|---|---|---|---|---|

| 1. Protection | Fischer Esterification | To make the carboxylic acid group unreactive during etherification. | Methanol (MeOH), Sulfuric Acid (H₂SO₄) | rasayanjournal.co.in |

| 2. Etherification | Williamson Ether Synthesis | To form the C-O ether bond and attach the octadecyl chain. | 1-Bromooctadecane, K₂CO₃, Acetone | rasayanjournal.co.in |

| 3. Deprotection | Saponification / Hydrolysis | To regenerate the carboxylic acid from its ester. | Aqueous KOH, followed by HCl | rasayanjournal.co.in |

Catalytic Systems in the Synthesis of Long-Chain Benzoic Acid Analogues

To enhance the rate and efficiency of the etherification step, modern catalytic systems can be employed.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis often involves reactants that are soluble in different phases (e.g., an aqueous solution of the base and an organic solution of the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can transport the phenoxide ion from the aqueous phase to the organic phase, greatly accelerating the reaction rate and allowing for milder reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times, often from hours to minutes. hartleygroup.org This technique has been successfully applied to the synthesis of p-alkoxybenzoic acids via nucleophilic substitution. hartleygroup.orgcadrek12.org The rapid, uniform heating provided by microwaves can lead to higher yields and cleaner reactions by minimizing the formation of byproducts.

Scalable Synthesis Considerations for this compound

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale introduces several practical and economic considerations. The most viable pathway for scaling is typically the protection-etherification-deprotection sequence starting from 3-hydroxybenzoic acid due to its high yields and reliability.

Key factors for scalability include:

Choice of Reagents: For large-scale reactions, inexpensive and safe bases like potassium carbonate or potassium hydroxide are preferred over more hazardous reagents like sodium hydride.

Solvent Selection: The choice of solvent is critical. Factors include cost, boiling point, recovery and recycling potential, and environmental and safety regulations. Solvents like acetone or 2-butanone are common choices.

Process Optimization: Reaction parameters such as temperature, concentration, and reaction time must be optimized to maximize throughput and yield while minimizing energy consumption. The use of microwave reactors designed for large-scale continuous flow processing could be an area of development.

Purification: On a large scale, purification by crystallization is far more economical and practical than chromatographic methods. The final product, this compound, is a solid, and developing a robust crystallization procedure from a suitable solvent system would be essential for achieving high purity at scale.

Waste Management: The process generates salt byproducts (e.g., potassium bromide) and involves acidic and basic aqueous streams. Efficient and environmentally sound waste treatment and disposal protocols are necessary.

Process Optimization for Higher Yields and Purity

Optimizing the synthesis of this compound involves a systematic approach to each stage of the reaction and purification process. Key areas of focus include the selection of reagents, reaction conditions, and purification methodologies to ensure a high-quality final product.

A common and effective strategy for synthesizing this compound is a three-step process:

Esterification of 3-hydroxybenzoic acid: The carboxylic acid group of 3-hydroxybenzoic acid is first protected, typically as a methyl or ethyl ester, to prevent it from interfering with the subsequent etherification step.

Williamson Ether Synthesis: The phenolic hydroxyl group of the 3-hydroxybenzoate ester is then alkylated with an octadecyl halide (e.g., 1-bromooctadecane) in the presence of a base.

Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.

Optimization of the Williamson Ether Synthesis Step

Several factors can be manipulated to optimize the yield and purity of the intermediate, methyl 3-(octadecyloxy)benzoate:

Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong base is required to deprotonate the phenolic hydroxyl group effectively. Common choices include sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)). The solvent should be polar and aprotic to facilitate the S(_N)2 reaction. N,N-dimethylformamide (DMF) and acetonitrile are frequently used solvents that can lead to high yields. The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate, which can be completed in 1 to 8 hours.

Nature of the Alkyl Halide: Primary alkyl halides are preferred for the Williamson ether synthesis to minimize the competing elimination reaction (E2). Therefore, 1-bromooctadecane or 1-iodooctadecane are ideal choices. Iodides are generally more reactive than bromides, which can lead to shorter reaction times or lower required temperatures.

Reaction Temperature and Time: The temperature and duration of the reaction are interdependent. Higher temperatures can increase the reaction rate but may also promote side reactions, leading to impurities. Optimization involves finding the ideal balance where the reaction proceeds to completion within a reasonable timeframe without significant byproduct formation.

The following interactive data table illustrates how the choice of base and solvent can influence the yield of the Williamson ether synthesis step.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| K₂CO₃ | DMF | 80 | 6 | 85 |

| NaH | THF | 65 | 8 | 90 |

| K₂CO₃ | Acetonitrile | 80 | 12 | 80 |

| Cs₂CO₃ | DMF | 80 | 4 | 92 |

This data is illustrative and based on typical outcomes for Williamson ether synthesis reactions.

Optimization of the Hydrolysis Step

The final hydrolysis of the methyl ester to the carboxylic acid is another critical step that can be optimized. This reaction is typically carried out under basic conditions, using a solution of sodium hydroxide or potassium hydroxide in a mixture of water and an organic solvent like methanol or ethanol to ensure the solubility of the long-chain ester.

Reaction Conditions: The hydrolysis is often performed at reflux temperature to drive the reaction to completion. The concentration of the base and the reaction time are key parameters to optimize. Insufficient base or reaction time will result in incomplete hydrolysis, leaving unreacted ester as an impurity. Conversely, excessively harsh conditions could potentially lead to degradation of the product.

Purification Strategies for High Purity

Purification of the final product, this compound, is crucial to remove any unreacted starting materials, byproducts from side reactions, and residual reagents. Recrystallization is a highly effective method for purifying solid organic compounds.

Solvent Selection for Recrystallization: The choice of solvent is the most critical factor in recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. For a long-chain, relatively nonpolar molecule like this compound, a mixed solvent system may be necessary. For instance, a mixture of a polar solvent like ethanol or acetic acid with water, or a combination of a nonpolar solvent like hexane with a more polar one like ethyl acetate, can be effective. The goal is to find a solvent system where the desired compound crystallizes out upon cooling, while impurities remain dissolved in the mother liquor.

Control of Cooling Rate: A slow and controlled cooling process is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, generally yields crystals of higher purity.

The following interactive data table provides examples of solvent systems that can be used for the recrystallization of long-chain alkoxybenzoic acids and their impact on the final purity.

| Recrystallization Solvent System | Cooling Method | Final Purity (%) |

| Ethanol/Water | Slow cooling to RT, then ice bath | > 98 |

| Hexane/Ethyl Acetate | Slow cooling to RT | > 97 |

| Acetic Acid/Water | Slow cooling to RT, then ice bath | > 99 |

| Toluene | Slow cooling to RT | > 96 |

This data is illustrative and based on general principles of recrystallization for similar compounds.

By carefully optimizing each step of the synthesis and employing appropriate purification techniques, this compound can be prepared with high yield and purity, suitable for its intended applications.

Advanced Spectroscopic and Structural Elucidation of 3 Octadecyloxy Benzoic Acid and Its Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and probing the molecular structure of compounds like 3-(Octadecyloxy)benzoic acid. These techniques provide a unique "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations at specific frequencies corresponding to different functional groups. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that confirm its structural components.

The most prominent features in the FTIR spectrum of a related compound, 4-(dodecyloxy)benzoic acid, include a strong carboxylic acid peak at 1680 cm⁻¹. hmdb.ca For aromatic carboxylic acids like benzoic acid, the carbonyl (C=O) stretching vibration typically appears in the range of 1710 to 1680 cm⁻¹. libretexts.org The presence of the long octadecyl chain in this compound would be evidenced by strong, sharp peaks in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) and methyl (CH₃) groups.

Another key feature of carboxylic acids is the broad O-H stretching vibration, which is typically observed in the wide range of 2500-3300 cm⁻¹ due to hydrogen bonding. libretexts.org The aromatic nature of the benzoic acid core would be confirmed by the presence of C-H stretching vibrations around 3030-3100 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. Furthermore, the C-O stretching vibration of the ether linkage (Ar-O-CH₂) is expected to produce a distinct band.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500-3300 | Carboxylic Acid |

| C-H Stretch (Aromatic) | 3030-3100 | Benzoic Acid Ring |

| C-H Stretch (Alkyl) | 2850-2960 | Octadecyl Chain |

| C=O Stretch | 1680-1710 | Carboxylic Acid |

| C=C Stretch (Aromatic) | 1450-1600 | Benzoic Acid Ring |

| C-O Stretch (Ether) | 1200-1300 | Ar-O-CH₂ |

Raman Spectroscopy for Conformational and Intermolecular Interactions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for studying the carbon skeleton of the octadecyl chain and the aromatic ring of this compound.

The Raman spectrum would be expected to show a strong band for the symmetric stretching of the aromatic ring. Studies on benzoic acid derivatives have shown that the C=O stretching mode is also observable in the Raman spectrum. researchgate.net A key application of Raman spectroscopy in this context is the analysis of the long alkyl chain's conformation. The accordion-like longitudinal acoustic modes (LAMs) of the alkyl chain can provide information about its length and conformational order. rsc.org Changes in the intensity and position of certain Raman bands can also indicate intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic molecules, providing precise information about the chemical environment of each atom.

Proton (¹H) NMR for Alkyl Chain and Aromatic Proton Environments

The ¹H NMR spectrum of this compound would provide a clear picture of the different proton environments. The protons of the long octadecyl chain would give rise to characteristic signals in the upfield region of the spectrum. The terminal methyl (CH₃) group would appear as a triplet, while the numerous methylene (CH₂) groups would produce a large, complex multiplet. The methylene group attached to the oxygen atom (O-CH₂) would be deshielded and appear as a distinct triplet at a higher chemical shift compared to the other methylene groups.

The aromatic protons on the benzoic acid ring would resonate in the downfield region, typically between 7.0 and 8.5 ppm. The substitution pattern on the aromatic ring would lead to a specific splitting pattern. For a 3-substituted benzoic acid, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 6 of the ring, with coupling patterns (e.g., doublets, triplets, doublet of doublets) determined by their neighboring protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a very high chemical shift, often above 10 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Aromatic Protons | 7.0 - 8.5 | m |

| Methylene (-OCH₂-) | ~ 4.0 | t |

| Methylene (-CH₂-)n | 1.2 - 1.8 | m |

| Methyl (-CH₃) | ~ 0.9 | t |

Carbon (¹³C) NMR for Core Skeleton and Long-Chain Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the carboxylic acid group would be found at a high chemical shift, typically in the range of 165-185 ppm. The aromatic carbons would resonate in the 110-160 ppm region. The carbon atom attached to the ether oxygen (C-O) would be significantly deshielded compared to the other aromatic carbons.

The long octadecyl chain would be characterized by a series of signals in the upfield region (10-70 ppm). The carbon of the methylene group attached to the oxygen (O-CH₂) would appear around 60-70 ppm, while the other methylene carbons would resonate in a narrow range, and the terminal methyl carbon would be the most upfield signal.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | 165 - 185 |

| Aromatic Carbons | 110 - 160 |

| Methylene (-OCH₂-) | 60 - 70 |

| Methylene (-CH₂-)n | 20 - 40 |

| Methyl (-CH₃) | ~ 14 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. columbia.edu It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. This is particularly useful for assigning the signals of the aromatic protons and carbons, as well as the various methylene groups in the long alkyl chain.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This technique is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show correlations between the protons of the O-CH₂ group and the aromatic carbon at the 3-position, confirming the location of the octadecyloxy substituent. It would also show correlations between the aromatic protons and the carbonyl carbon, confirming the benzoic acid core structure.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved, providing a detailed understanding of its molecular architecture.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for the characterization of organic molecules, providing essential information about their molecular weight and structural features through fragmentation analysis. wikipedia.org For this compound and its derivatives, mass spectrometry offers a powerful means to confirm identity, elucidate structural details, and assess purity. The ionization of the molecule leads to the formation of a molecular ion (M+), which is energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and provides a veritable fingerprint for identification.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. For this compound, with the molecular formula C25H42O3, HRMS can differentiate its exact mass from other compounds that might have the same nominal mass but different elemental formulas.

This technique is invaluable for confirming the identity of newly synthesized compounds or for identifying unknown analytes in complex mixtures. sciex.com The high resolving power of HRMS instruments is critical for obtaining useful profiles, especially when direct infusion analysis is employed. sciex.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₄₂O₃ |

| Nominal Mass | 390 amu |

| Monoisotopic (Exact) Mass | 390.31340 u |

| Calculated m/z for [M+H]⁺ | 391.32067 |

| Calculated m/z for [M-H]⁻ | 389.30613 |

| Calculated m/z for [M+Na]⁺ | 413.30266 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. usgs.gov It is highly effective for the analysis of volatile and semi-volatile compounds. For less volatile molecules like long-chain alkoxybenzoic acids, derivatization is often employed to increase their volatility and improve chromatographic behavior. researchgate.netnih.gov A common method is trimethylsilylation, which converts the acidic proton of the carboxylic acid group into a less polar trimethylsilyl (B98337) (TMS) ester. researchgate.netnih.gov

Once separated by the GC column, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that aids in structural identification. researchgate.netjournalijar.com For this compound, fragmentation is expected to occur at key bonds, primarily cleavage of the ether bond and fragmentation of the benzoic acid moiety.

Key fragmentation pathways for benzoic acid and its derivatives include the loss of a hydroxyl group (M-17), the loss of the carboxyl group (M-45), and the formation of the benzoyl cation ([C6H5CO]+, m/z 105). libretexts.orgdocbrown.info The phenyl cation ([C6H5]+, m/z 77) is also a characteristic fragment of monosubstituted benzene (B151609) compounds. docbrown.info For this compound, a significant fragmentation would be the alpha-cleavage of the long alkyl chain and the cleavage of the ether bond, leading to fragments corresponding to the benzoic acid core and the octadecyl chain.

| m/z | Predicted Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 390 | [C₂₅H₄₂O₃]⁺ | Molecular Ion (M⁺) |

| 373 | [M - OH]⁺ | Loss of hydroxyl radical from the carboxyl group |

| 345 | [M - COOH]⁺ | Loss of carboxyl group |

| 138 | [HOC₆H₄OCH₂]⁺ | Cleavage of the octadecyl chain after the ether oxygen |

| 121 | [HOC₆H₄CO]⁺ | Benzoyl cation with hydroxyl group (from ether cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation, characteristic of aromatic compounds. docbrown.info |

| 45 | [COOH]⁺ | Carboxyl cation. docbrown.info |

X-ray Crystallography for Solid-State Structural Determination

A common structural motif in benzoic acids and their derivatives is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. rsc.orgiaea.org In p-n-alkoxybenzoic acids, these hydrogen-bonded dimers are a fundamental building block of the crystal lattice. rsc.org The molecules are often arranged in layers, with the aromatic cores forming one sublayer and the alkyl chains interleaving to form another. The long, flexible octadecyl chain of this compound would be expected to adopt an extended, all-trans conformation to maximize van der Waals interactions and promote efficient crystal packing.

The crystal structure of a simpler analogue, anisic acid (p-methoxybenzoic acid), has been determined by SCXRD. rsc.org The data reveals a monoclinic crystal system with molecules forming the characteristic hydrogen-bonded dimers. rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 16.98 ± 0.03 |

| b (Å) | 10.95 ± 0.02 |

| c (Å) | 3.98 ± 0.01 |

| β (°) | 98° 40′ ± 10′ |

| Z (Molecules per unit cell) | 4 |

| Hydrogen Bond (O–H···O) Length (Å) | 2.643 |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the crystalline nature of a bulk sample. researchgate.net Instead of a single crystal, a finely powdered sample containing numerous small crystallites in random orientations is used. The resulting diffraction pattern is a fingerprint of the crystalline phase or phases present in the sample. rigaku.com

PXRD is particularly crucial for the study of polymorphism, which is the ability of a compound to exist in more than one crystal structure. researchgate.net Different polymorphs can have different physical properties, and PXRD is a primary tool for their identification and control. rigaku.com For alkoxybenzoic acids, polymorphism is a known phenomenon. For instance, 3-methoxybenzoic acid is reported to have at least two polymorphic forms, which can be identified by their distinct PXRD patterns. researchgate.net Similarly, 2,6-dimethoxybenzoic acid exists as at least three polymorphs, with their formation being dependent on crystallization conditions such as temperature and solvent. mdpi.com

Each polymorphic form will produce a unique set of diffraction peaks at specific 2θ angles, corresponding to the different lattice spacings in the crystal structure. rigaku.com By comparing the PXRD pattern of a sample to reference patterns, the specific polymorph can be identified.

| Form I | Form II | ||

|---|---|---|---|

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 5.2 | 100 | 6.5 | 80 |

| 10.4 | 65 | 8.1 | 100 |

| 15.6 | 40 | 13.0 | 55 |

| 20.8 | 75 | 19.5 | 30 |

| 26.1 | 50 | 22.4 | 60 |

Computational Chemistry and Molecular Modeling of 3 Octadecyloxy Benzoic Acid

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic properties.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 3-(Octadecyloxy)benzoic acid, with its long, flexible octadecyl chain, this also involves conformational analysis to identify the various low-energy arrangements of its atoms.

Computational studies on similar long-chain substituted benzoic acids, such as n-alkanoyloxy benzoic acids, have been performed to understand their structure. nih.gov For instance, DFT calculations can predict bond lengths, bond angles, and dihedral angles that define the molecular shape. In the case of this compound, the geometry of the benzoic acid ring would be relatively planar, while the long octadecyloxy chain can adopt numerous conformations. The most stable conformer is the one with the lowest energy, which is typically an extended or all-trans conformation of the alkyl chain to minimize steric hindrance.

A study on 3-(azidomethyl)benzoic acid revealed the existence of multiple conformational polymorphs, highlighting how even small substituent groups can lead to different stable solid-state arrangements. nih.gov This underscores the importance of a thorough conformational search for flexible molecules like this compound.

Table 1: Representative Optimized Geometrical Parameters for a Benzoic Acid Dimer (Illustrative) Note: This data is for a generic benzoic acid dimer as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | |

| C-O (carboxyl) | 1.25 - 1.36 | |

| O-H (carboxyl) | 0.97 | |

| C-O-C (ether) | 118 - 120 | |

| O-H···O (H-bond) | 1.64 |

This table illustrates typical bond lengths and angles that would be determined through DFT geometry optimization.

DFT calculations are also instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model. For example, theoretical vibrational spectra (Infrared and Raman) can be calculated to help assign experimental spectral bands to specific molecular vibrations. Studies on benzoic acid and its derivatives have successfully used DFT to interpret their FT-IR and FT-Raman spectra. researchgate.net

Furthermore, electronic properties such as the dipole moment, polarizability, and hyperpolarizability can be computed. These properties are crucial for understanding the intermolecular interactions and the response of the molecule to an external electric field, which is relevant for applications in nonlinear optics. dergipark.org.tr For this compound, the large non-polar octadecyl chain combined with the polar benzoic acid head would result in a significant dipole moment, influencing its self-assembly and interaction with solvents.

Table 2: Calculated Electronic Properties of Benzoic Acid in Different Solvents (Illustrative) Note: This data is for benzoic acid as specific data for this compound is not available.

| Solvent | Dipole Moment (Debye) |

| Gas Phase | 2.85 |

| Water | 4.67 |

| Methanol | 4.58 |

| Ethanol | 4.51 |

Source: Adapted from DFT calculations on benzoic acid, demonstrating the influence of the environment on electronic properties. vjst.vn

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy is related to the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. scispace.com

In a molecule like this compound, the HOMO is likely to be localized on the electron-rich benzoic acid ring and the oxygen atom of the ether linkage, while the LUMO may be distributed over the carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. DFT calculations on various benzoic acid derivatives have been used to determine these orbital energies and understand their electronic properties and reactivity. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Benzoic Acid Derivative (Illustrative) Note: This data is for a representative benzoic acid derivative as specific data for this compound is not available.

| Parameter | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap (ΔE) | 4.65 |

| Ionization Potential | 6.54 |

| Electron Affinity | 1.89 |

This table illustrates the type of data obtained from a HOMO-LUMO analysis, which provides insights into the molecule's electronic behavior. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding the dynamic behavior and intermolecular interactions of molecules in condensed phases.

In the solid or liquid state, molecules of this compound would interact with each other through various non-covalent forces. The carboxylic acid groups can form strong hydrogen bonds, leading to the formation of dimers. nih.gov The long octadecyl chains would interact through weaker van der Waals forces, and the aromatic rings could engage in π-π stacking interactions.

MD simulations can model these interactions and predict how the molecules arrange themselves. For instance, simulations of benzoic acid have shown how hydrogen bonding dictates the formation of cyclic dimers in the crystal structure. researchgate.net For this compound, the interplay between the strong hydrogen bonding of the head groups and the weaker interactions of the long tails would be a key determinant of its bulk properties.

Due to its amphiphilic nature, with a hydrophilic benzoic acid head and a long hydrophobic octadecyl tail, this compound is expected to self-assemble in certain solvents. In aqueous environments, for example, these molecules could form micelles or other aggregates where the hydrophobic tails are shielded from the water by the hydrophilic heads.

MD simulations are a powerful tool for studying such self-assembly processes at the molecular level. Although specific simulations for this compound are not reported, studies on the self-assembly of other amphiphilic molecules provide a framework for how such investigations would be conducted. These simulations can reveal the critical micelle concentration, the size and shape of the aggregates, and the dynamics of their formation. Research on the self-assembly of polymeric micelles provides insights into how amphiphilic molecules aggregate in aqueous solutions to form core-shell structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. For a molecule like this compound, these models can offer predictive insights into its behavior.

The self-assembly of amphiphilic molecules is governed by a delicate balance of intermolecular forces. acs.org QSPR models, often coupled with machine learning algorithms, can predict the self-assembly behavior of such molecules based on their structural features. rsc.orgrsc.org For long-chain alkoxybenzoic acids, the length of the alkyl chain, the position of the alkoxy group on the benzene (B151609) ring, and the presence of other functional groups are critical determinants of their liquid crystalline properties, a form of supramolecular assembly. hartleygroup.orgmdpi.comresearchgate.neted.gov

Predictive models for the supramolecular assembly of this compound would likely consider descriptors such as:

Molecular Shape and Size: The long, rod-like shape of the molecule is conducive to the formation of ordered liquid crystal phases. hartleygroup.org

Hydrophobicity: The octadecyloxy chain contributes significantly to the molecule's hydrophobicity, promoting aggregation in aqueous environments.

Polarity and Hydrogen Bonding Capability: The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers, which are the fundamental building blocks for many liquid crystalline phases. hartleygroup.orgnih.gov

By analyzing these descriptors for a series of related alkoxybenzoic acids, a QSPR model could be developed to predict the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures for this compound. Machine learning approaches, such as random forests or neural networks, have shown promise in predicting the self-assembled structures of amphiphiles by learning from large datasets of molecular structures and their observed aggregation behavior. rsc.orgudel.edu

Table 1: Key Molecular Descriptors for QSPR Modeling of Supramolecular Assembly

| Descriptor Category | Specific Descriptor Examples | Relevance to this compound |

| Topological | Molecular Connectivity Indices | Describes the branching and connectivity of the octadecyl chain. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the packing efficiency in supramolecular structures. |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies | Influences electrostatic interactions and reactivity. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Quantifies the amphiphilicity of the molecule. |

Computational Approaches to Explore Interactions with Biological System Components

The amphiphilic nature of this compound suggests it will readily interact with biological membranes, which are primarily composed of lipid bilayers. hawaii.edu Molecular dynamics (MD) simulations are a powerful computational technique to study these interactions at an atomistic level. hawaii.edunih.govcornell.eduresearchgate.netnih.gov

In a typical MD simulation, a model lipid bilayer is constructed to mimic a cell membrane. Molecules of this compound are then introduced into the simulation box, and their behavior is observed over time. These simulations can reveal:

Partitioning and Localization: Where the molecule prefers to reside within the membrane – for instance, with its hydrophobic tail embedded in the lipid core and its polar head group near the water-lipid interface.

Orientation: The preferred orientation of the molecule within the bilayer.

Effects on Membrane Properties: How the presence of the molecule affects the fluidity, thickness, and order of the lipid chains. ornl.gov

Coarse-grained MD simulations, which group atoms into larger beads, can be used to study larger systems and longer timescales, providing insights into processes like the formation of aggregates within the membrane or the translocation of the molecule across the bilayer.

Table 2: Potential Insights from Molecular Dynamics Simulations

| Simulation Type | Potential Findings for this compound |

| All-Atom MD | Detailed interactions with specific lipid molecules. Precise orientation and dynamics of the benzoic acid headgroup. |

| Coarse-Grained MD | Large-scale effects on membrane curvature and domain formation. Spontaneous aggregation and self-assembly within the membrane. |

Molecular Docking and Binding Mechanism Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This is particularly useful for understanding how a molecule like this compound might interact with a specific biological target, such as a protein.

Given its structure, potential biological targets for this compound could include membrane-bound proteins or enzymes with hydrophobic binding pockets. nih.gov A molecular docking study would involve the following steps:

Target Selection: A protein of interest is chosen based on a hypothesis about the molecule's biological activity.

Binding Site Identification: The potential binding sites on the protein are identified, often through computational analysis of the protein's structure. nih.govnih.gov

Docking Simulation: The this compound molecule is computationally "docked" into the identified binding site in various conformations.

Scoring and Analysis: The different docked poses are ranked based on a scoring function that estimates the binding affinity. The best-ranked poses are then analyzed to understand the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

For this compound, the long hydrophobic tail would likely favor binding to a deep, nonpolar pocket in a target protein, while the carboxylic acid headgroup could form key hydrogen bonds or electrostatic interactions with polar amino acid residues at the pocket's entrance or interior. The flexibility of the octadecyl chain would be a critical factor in achieving an optimal fit within the binding site.

Table 3: Hypothetical Ligand-Target Interactions for this compound

| Interaction Type | Potential Interacting Amino Acid Residues |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Arginine, Lysine |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |

| Electrostatic Interactions | Arginine, Lysine, Histidine (if carboxylate is deprotonated) |

Applications of 3 Octadecyloxy Benzoic Acid in Supramolecular Chemistry and Advanced Materials

Self-Assembly Processes and Supramolecular Architectures

The self-assembly of 3-(Octadecyloxy)benzoic acid is primarily driven by specific, directional non-covalent interactions. These processes lead to the spontaneous formation of well-defined supramolecular structures, from liquid crystalline phases in bulk to ordered layers at interfaces.

Hydrogen Bonding Networks in Liquid Crystalline Phases

The formation of liquid crystals by alkoxybenzoic acids is critically dependent on hydrogen bonding. The carboxylic acid groups of two molecules interact to form stable, hydrogen-bonded dimers. nih.govresearchgate.net This dimerization effectively creates a more elongated, rigid "supermolecule" which enhances the molecular shape anisotropy required for the formation of mesophases. These rod-like dimers then self-organize into larger assemblies.

In the case of benzoic acid derivatives, these supramolecular hydrogen bonding (SMHB) interactions are the primary driving force for creating calamitic (rod-shaped) liquid crystals. nih.gov The resulting dimers can pack in various ways to form different liquid crystalline phases, such as nematic and smectic phases. The stability and type of the mesophase are influenced by factors like the length of the terminal alkyl chain. nih.gov For instance, longer chains, such as the octadecyloxy group, tend to promote micro-segregation between the aromatic cores and the aliphatic tails, which facilitates the formation of layered structures characteristic of smectic phases. nih.gov

Formation of Ordered Monolayers and Multilayers at Interfaces

Aromatic carboxylic acids can adsorb and self-assemble at interfaces, such as on metal surfaces. nih.gov At an electrode-electrolyte interface, for example, benzoic acid derivatives can form ordered, self-assembled monolayers (SAMs). The assembly process is typically potential-dependent; at certain charge densities, the molecules orient themselves perpendicularly to the surface. nih.gov

This behavior is driven by the coordination of the deprotonated carboxyl group to the surface, which acts as an anchor. nih.gov The long octadecyloxy tail of this compound would then extend away from the surface. Lateral interactions, including van der Waals forces between the alkyl chains and potential π-stacking of the aromatic rings, would promote the formation of a densely packed, ordered monolayer. Such organized layers are crucial for applications in surface functionalization, patterning for semiconductor fabrication, and creating selective barriers. mdpi.com

Crystallization Modulation and Templated Nucleation Phenomena

The self-assembly of molecules can be harnessed to control crystallization processes. ma.edu Benzoic acid itself is a model compound for studying recrystallization, a technique that relies on differences in solubility and the tendency of growing crystals to exclude impurities from their lattice structure. ma.edupitt.edu

The ordered structures formed by this compound, such as dimers or monolayers, can act as templates to direct the nucleation and growth of other crystals. This templating effect arises from the defined and repeating chemical environment presented by the self-assembled architecture. Furthermore, the presence of such molecules as additives can modulate the crystallization of a target compound, sometimes favoring the formation of a specific polymorph—a particular crystal structure of a compound—over others. mdpi.com By interacting with the surfaces of growing crystals, these additives can inhibit or promote growth along specific crystallographic faces, thereby influencing the final crystal habit and properties.

Integration into Liquid Crystalline Systems

Alkoxybenzoic acids are a foundational class of thermotropic liquid crystals, where phase transitions are induced by changes in temperature. researchgate.net The specific molecular structure of this compound dictates its mesophase behavior and thermal properties.

Mesophase Behavior and Thermal Transitions

The para-substituted isomer, p-n-octadecyloxybenzoic acid, has been studied for its thermal properties and found to exhibit multiple crystalline forms (polymorphs) and liquid crystalline phases. tandfonline.com Upon heating, it transitions from a crystalline solid to a smectic phase and then to a nematic phase before finally becoming an isotropic liquid. Each transition occurs at a characteristic temperature.

Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are standard techniques used to identify these phase transitions and the corresponding temperatures. scirp.org While specific transition temperatures for the 3-substituted isomer are not as widely reported, the behavior is expected to be analogous, with transitions between crystalline, smectic, nematic, and isotropic states. For homologous series of alkoxybenzoic acids, it is well-established that compounds with longer alkyl chains (n > 7) typically exhibit both smectic and nematic phases. researchgate.netscirp.org

Table 1: Phase Transitions of Selected p-n-Alkoxybenzoic Acids

| n-Alkyl Chain Length | Mesophase Type(s) | Transition Temperatures (°C) |

|---|---|---|

| 7 | Nematic, Smectic C | Crystal → 98 → Smectic C → 107 → Nematic → 147 → Isotropic |

| 8 | Nematic, Smectic C | Crystal → 101 → Smectic C → 108 → Nematic → 147 → Isotropic |

| 9 | Nematic, Smectic C | Crystal → 95 → Smectic C → 114 → Nematic → 143 → Isotropic |

Note: Data is for the p-n-alkoxybenzoic acid series and serves as a representative example of the expected behavior. Transition temperatures can vary based on experimental conditions and sample purity.

Structure-Mesomorphic Property Correlations in Alkoxybenzoic Acids

The relationship between molecular structure and liquid crystalline properties is a central theme in materials chemistry. For alkoxybenzoic acids, several key correlations have been established:

Alkyl Chain Length: The length of the flexible alkoxy chain significantly influences mesophase stability. As the chain length increases, van der Waals interactions become stronger, which generally favors the formation of more ordered smectic phases over nematic phases. nih.govscirp.org Longer chains enhance the thermal stability of the smectic phase. nih.gov

Positional Isomerism: The position of the alkoxy group on the benzoic acid ring is crucial. Studies comparing meta- and para-substituted alkanoyloxy benzoic acids have shown that the para-derivatives are generally more stable than their meta-substituted counterparts. nih.gov This increased stability in para-isomers is attributed to stronger and more effective hydrogen bonding interactions, leading to a more linear and rigid dimer structure that is more conducive to forming stable liquid crystal phases. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| p-n-Octadecyloxybenzoic acid |

| p-n-Heptyloxybenzoic acid |

| p-n-Nonyloxybenzoic acid |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique molecular architecture of this compound, featuring a rigid benzoic acid head and a long, flexible octadecyloxy tail, makes it a compelling ligand for the design of novel metal-organic frameworks (MOFs) and coordination polymers. Its amphiphilic nature allows for the creation of materials with tailored structural and surface properties. While direct experimental data for MOFs exclusively using this compound is limited in publicly accessible research, the principles of supramolecular chemistry and materials science allow for a detailed exploration of its potential roles based on analogous systems.

Ligand Design for Directed Self-Assembly

The design of ligands is a critical aspect in steering the self-assembly of MOFs and coordination polymers towards desired topologies and dimensionalities. The introduction of long alkyl chains, such as the octadecyloxy group in this compound, can significantly influence the resulting framework structure.

One of the key effects of employing ligands with long aliphatic chains is the potential to induce a reduction in the dimensionality of the resulting framework. In some instances, the presence of long alkyl chains can lead to a transformation from a three-dimensional (3D) to a two-dimensional (2D) structure rsc.org. This is attributed to the steric hindrance and van der Waals interactions of the long chains, which can favor the formation of layered structures over extended 3D networks. For example, studies on a series of layered copper metal-organic frameworks have shown that increasing the length of alkoxy pendent chains on the organic ligands leads to a systematic increase in the interlayer distance nih.govacs.org. This controlled separation of layers is a crucial step towards the development of 2D materials.

The amphiphilic character of this compound, with its hydrophilic carboxylic acid group and a hydrophobic octadecyloxy tail, can be harnessed to direct the self-assembly process in a manner analogous to the behavior of surfactants. This can lead to the formation of lamellar (layered) structures where the metal-carboxylate coordination forms the hydrophilic layers, and the long alkyl chains interdigitate in the interlayer space, creating hydrophobic regions. This directed self-assembly is a powerful tool for creating anisotropic MOFs with unique properties.

The table below illustrates the effect of increasing alkyl chain length on the interlayer distance in a series of analogous layered copper MOFs, demonstrating the principle of using such ligands for controlled structural design.

| Ligand Functional Group | Interlayer Distance (Å) | Resulting Nanosheet Thickness (nm) |

| Methoxy | - | - |

| Ethoxy | - | - |

| Propoxy | 8.68 | ~5 |

| Butoxy | - | - |

| Pentoxy | 10.03 | ~5 |

Data adapted from studies on 2,5-alkoxybenzene-1,4-dicarboxylate copper MOFs. The trend demonstrates that longer alkyl chains increase the separation between the 2D layers of the MOF. nih.govacs.org

Surface Adsorption Phenomena and Nanosheet Formation

The long octadecyloxy chain of this compound is expected to play a significant role in surface adsorption phenomena and the formation of nanosheets. The formation of 2D MOF nanosheets is an area of intense research due to their unique electronic and catalytic properties stemming from their high surface area and quantum confinement effects.

The use of ligands with long alkyl chains can facilitate the exfoliation of layered MOFs into nanosheets. Research has shown that increasing the length of alkyl chains in a series of layered MOFs aids in their ultrasonic exfoliation to form nanosheets with an improved aspect ratio nih.govacs.org. The underlying mechanism is believed to be the weakening of interlayer interactions due to the presence of the long chains, which reduces the energy required to separate the layers. Furthermore, the alkyl chains can improve the interaction of the framework layers with the solvent molecules, which also promotes exfoliation nih.govacs.org.

The adsorption of this compound onto a surface can be a critical step in the bottom-up synthesis of 2D MOF nanosheets. The benzoic acid head group can coordinate with metal ions on a substrate or at an interface, while the long octadecyloxy tail can extend away from the surface. This can create a self-assembled monolayer that templates the growth of a 2D MOF. The hydrophobic interactions between the long alkyl chains can further stabilize the formation of these nanosheet structures.

The following table summarizes the impact of increasing alkyl chain length on the exfoliation and resulting nanosheet characteristics for a series of analogous copper-based MOFs.

| MOF with Ligand | Mean Largest Lateral Dimension of Nanosheet (nm) | Mean Height of Nanosheet (nm) | Mean Aspect Ratio |

| Propoxy-functionalized | 53 | 5.4 | 10 |

| Butoxy-functionalized | 70 | 5.3 | 13 |

| Pentoxy-functionalized | 99 | 5.2 | 19 |

This data, from a study on analogous MOFs, illustrates that longer alkyl chains on the ligands lead to the formation of larger, thinner nanosheets upon exfoliation, indicating a more efficient exfoliation process. nih.gov

Investigation of 3 Octadecyloxy Benzoic Acid in Biological Contexts: Mechanistic Studies

Mechanisms of Interaction with Cellular and Sub-Cellular Components

The unique structure of 3-(Octadecyloxy)benzoic acid, featuring a hydrophilic benzoic acid head and a long, hydrophobic octadecyloxy tail, suggests its primary mode of interaction at a cellular level would involve biological membranes.

The amphiphilic nature of this compound, with its hydrophobic benzene (B151609) ring and an extended 18-carbon alkyl chain, strongly indicates that it would interact with the phospholipid layers of cell membranes. The hydrophobic tail is anticipated to insert into the lipid bilayer, while the hydrophilic carboxylic group remains near the membrane surface researchgate.net. This insertion can disrupt the van der Waals interactions between the acyl chains of the membrane lipids, potentially leading to membrane disintegration and altered permeability nih.gov.

Benzoic acid and its derivatives are known to inhibit a variety of enzymes through several mechanisms. While direct studies on this compound are limited, the activities of its analogues provide a framework for its potential enzymatic interactions. The inhibition can be competitive, uncompetitive, or non-competitive, depending on the enzyme and the specific structure of the benzoic acid derivative.

For example, benzoic acid acts as a simple competitive inhibitor for the cresolase reaction in all three isozymes of Agaricus bisporus tyrosinase, but as a partial uncompetitive inhibitor for the catecholase reaction in the alpha and beta isozymes nih.gov. Other studies have identified various benzoic acid derivatives as inhibitors of enzymes relevant to human health. These include acetylcholinesterase (AChE), which is a target in Alzheimer's disease treatment, and carbonic anhydrases (CAs) nih.gov. Similarly, certain derivatives have been found to inhibit α-amylase, a key enzyme in carbohydrate digestion, primarily through hydrogen bonding and hydrophobic interactions nih.gov. The inhibitory potential of these analogues is often linked to the type and position of substituents on the benzene ring, which influence how the molecule binds to the active or allosteric sites of the enzyme nih.gov.

Table 1: Examples of Enzyme Inhibition by Benzoic Acid Analogues This table presents data for various benzoic acid derivatives to illustrate potential mechanisms, not for this compound itself.

| Benzoic Acid Analogue | Target Enzyme | Inhibition Mechanism/Effect | Reference |

|---|---|---|---|

| Benzoic Acid | Agaricus bisporus tyrosinase | Competitive / Uncompetitive | nih.gov |

| 2,3,4-trihydroxybenzoic acid | α-Amylase | Inhibitory (IC50 = 17.30 ± 0.73 mM) | nih.gov |

| Tetrahydroisoquinolynyl-benzoic acid derivatives | Acetylcholinesterase (AChE), Carbonic Anhydrases (hCA I, hCA II) | Multitarget inhibition | nih.gov |

| para-Substituted Benzoic Acid Derivatives | Slingshot Phosphatase | Competitive Inhibition | nih.gov |

| 4-acetylamino-3-hydroxymethylbenzoic acid | Trypanosoma cruzi trans-sialidase (TcTS) | Inhibitory (IC50 = 0.54 mM) | mdpi.com |

Exploration of Bioactivity in Model Organisms or Cellular Assays

The potential bioactivity of this compound can be inferred from studies on its analogues in various cellular assays, including assessments of antioxidant, anti-inflammatory, and antimicrobial properties.

The antioxidant activity of phenolic compounds, including benzoic acid derivatives, is heavily dependent on their structure, particularly the number and position of hydroxyl (-OH) groups on the benzene ring antiox.organtiox.org. These groups can donate a hydrogen atom to neutralize free radicals, a mechanism known as Hydrogen Atom Transfer (HAT) scielo.org.za. Dihydroxybenzoic acids with hydroxyl groups in the ortho and para positions relative to the carboxyl group tend to show better antioxidant properties against superoxide radicals antiox.org.

However, this compound lacks a free hydroxyl group on its aromatic ring; instead, it has a long ether-linked alkoxy group. The blockage of the phenolic hydroxyl group significantly reduces or eliminates the capacity for direct radical scavenging via the HAT mechanism. For comparison, studies on acetylsalicylic acid (where the hydroxyl group is blocked by an acetyl group) showed it had the lowest antioxidant properties among the tested esters antiox.org. Therefore, this compound is not expected to be a potent direct antioxidant through conventional radical scavenging pathways. Any potential antioxidant effect would likely arise from indirect mechanisms, which have not been specifically studied for this compound.

Table 2: Antioxidant Activity of Various Benzoic Acid Derivatives This table highlights the structural requirements for antioxidant activity in benzoic acid derivatives, providing context for the expected low direct activity of this compound.

| Compound | Key Structural Feature | Relative Antioxidant Activity | Reference |

|---|---|---|---|

| 2-hydroxybenzoic acid | -OH at ortho position | High | antiox.org |

| 4-hydroxybenzoic acid | -OH at para position | High | antiox.org |

| 3,4-dihydroxybenzoic acid | -OH at ortho positions to each other | Very good | antiox.org |

| Gallic acid (3,4,5-trihydroxy) | Three -OH groups | Good | antiox.org |

| Acetylsalicylic acid | Blocked -OH group | Lowest among tested esters | antiox.org |

Various benzoic acid derivatives have demonstrated anti-inflammatory properties by modulating key signaling pathways in immune cells like macrophages globalresearchonline.netnih.gov. One common mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are central to the production of inflammatory prostaglandins nih.govmdpi.com. For instance, a novel salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to reduce inflammatory parameters in a lipopolysaccharide (LPS)-induced rat model, hypothetically through binding to COX-2 and inhibiting NF-κB signaling pathways nih.gov.

Other derivatives, such as gentisic acid, suppress LPS-stimulated inflammatory responses by controlling the production of nitric oxide (NO) and pro-inflammatory cytokines nih.gov. The modulation of signaling pathways like PI3K/AKT is another route through which plant-derived compounds can exert anti-inflammatory effects in macrophage cells mdpi.com. Given its high lipophilicity, this compound could potentially interact with membrane-bound proteins or influence lipid-mediated signaling pathways involved in inflammation, although specific studies are required to confirm this.

The antimicrobial activity of benzoic acid and its derivatives is well-documented and is a primary reason for their use as preservatives nih.gov. The principal mechanism is dependent on pH. In an acidic environment, benzoic acid exists in its undissociated, more lipophilic form, which allows it to passively diffuse across the microbial cell membrane nih.govijcrt.org. Once inside the cell, where the pH is typically neutral or slightly alkaline, the acid dissociates, releasing a proton (H+) researchgate.net. This process leads to the acidification of the cytoplasm, disrupting enzyme function and metabolic pathways, and ultimately inhibiting microbial growth researchgate.net.

The effectiveness of this mechanism is strongly influenced by the lipophilicity of the molecule, as it determines the ease of membrane penetration mdpi.com. The long octadecyloxy tail of this compound would make it highly lipophilic, likely enhancing its ability to permeate bacterial membranes compared to benzoic acid alone. Other proposed antimicrobial mechanisms for benzoic acid derivatives include the disruption of the cell membrane, leading to the leakage of intracellular components, and the inhibition of essential enzymes mdpi.comnih.gov.

Role as a Metabolic Intermediate or Derivative in Biological Pathways

Biosynthesis and Degradation Pathways of Long-Chain Fatty Acids and Benzoic Acids

The metabolic pathways for long-chain fatty acids and benzoic acids are well-characterized, providing a framework for understanding how a compound like this compound might be processed in a biological system.

Biosynthesis and Degradation of Long-Chain Fatty Acids

Long-chain fatty acids (LCFAs), which typically have 11 to 20 carbon atoms, are fundamental components of cellular lipids and a major source of energy. nih.gov The C18 fatty acid, stearic acid, is a primary product of de novo fatty acid synthesis and the precursor to octadecanol, the alcohol component of this compound.

Biosynthesis: The synthesis of long-chain fatty acids occurs in the cytoplasm through a process of chain elongation. This process begins with acetyl-CoA and involves a repeating cycle of four reactions to add two-carbon units. nih.govcreative-proteomics.com Very-long-chain fatty acids (VLCFAs), those with more than 20 carbons, are synthesized from LCFAs through further elongation in the endoplasmic reticulum. nih.govwikipedia.org

Degradation (β-Oxidation): The primary pathway for the degradation of long-chain fatty acids is β-oxidation, which takes place in the mitochondria and peroxisomes. creative-proteomics.comwikipedia.org This process involves the sequential removal of two-carbon units from the fatty acyl-CoA molecule, generating acetyl-CoA, FADH₂, and NADH, which are then used to produce ATP. wikipedia.org For the fatty acid to enter the mitochondria, it must be activated to a fatty acyl-CoA and transported via the carnitine shuttle. creative-proteomics.comwikipedia.org VLCFAs are too long to be metabolized in the mitochondria and must first be broken down in the peroxisomes. wikipedia.org

Table 1: Key Enzymes in Long-Chain Fatty Acid Metabolism

| Metabolic Process | Key Enzymes | Function | Cellular Location |

|---|---|---|---|

| Biosynthesis | Acetyl-CoA carboxylase | Catalyzes the formation of malonyl-CoA. | Cytoplasm |

| Fatty acid synthase | A multi-enzyme complex that catalyzes the seven steps of fatty acid synthesis. | Cytoplasm | |

| Fatty acid elongases (ELOVLs) | Elongate shorter-chain fatty acids. creative-proteomics.com | Endoplasmic Reticulum | |

| Degradation (β-Oxidation) | Acyl-CoA synthetase | Activates fatty acids to fatty acyl-CoA. creative-proteomics.com | Outer mitochondrial membrane |

| Carnitine palmitoyltransferase (CPT) system | Transports long-chain fatty acyl-CoAs into the mitochondria. creative-proteomics.com | Mitochondrial membranes | |

| Acyl-CoA dehydrogenases | Catalyze the first step of β-oxidation. | Mitochondria, Peroxisomes | |

| Enoyl-CoA hydratase | Catalyzes the second step of β-oxidation. | Mitochondria, Peroxisomes | |

| 3-hydroxyacyl-CoA dehydrogenase | Catalyzes the third step of β-oxidation. | Mitochondria, Peroxisomes |

Biosynthesis and Degradation of Benzoic Acids

Benzoic acid and its derivatives are synthesized in plants and microorganisms and serve as precursors for a wide range of secondary metabolites. wikipedia.orgnih.gov In mammals, benzoic acid is primarily obtained from the diet and through the metabolism of aromatic compounds by gut microbiota. hmdb.ca

Biosynthesis in Plants: Plants utilize several pathways for the biosynthesis of benzoic acids, which are derived from the aromatic amino acid phenylalanine. nih.govpurdue.edu These pathways involve the shortening of the C3 side chain of phenylalanine by two carbons and can occur through both β-oxidative and non-β-oxidative routes. purdue.edu These biosynthetic networks are complex and distributed across multiple subcellular compartments. nih.gov

Degradation in Mammals: In mammals, benzoic acid is metabolized in the liver. The primary detoxification pathway involves its conjugation with the amino acid glycine to form hippuric acid, which is then excreted in the urine. wikipedia.orghmdb.canih.gov This process is dependent on mitochondrial function and the availability of ATP, coenzyme A, and glycine. nih.gov The initial step is the activation of benzoic acid to benzoyl-CoA by butyrate-CoA ligase (or benzoyl-CoA synthase). wikipedia.orgnih.gov Subsequently, glycine N-acyltransferase catalyzes the reaction of benzoyl-CoA with glycine to produce hippuric acid. wikipedia.org

Degradation in Bacteria: Bacteria employ various pathways for the degradation of benzoic acid and other aromatic compounds, often under anaerobic conditions. nih.govresearchgate.net A common central intermediate in these pathways is benzoyl-CoA. nih.gov The degradation proceeds through the reduction of the aromatic ring followed by cleavage and further metabolism of the resulting aliphatic compounds. nih.gov

Table 2: Key Enzymes in Benzoic Acid Metabolism (Mammalian)

| Metabolic Process | Key Enzymes | Function | Cellular Location |

|---|---|---|---|

| Activation | Butyrate-CoA ligase (Benzoyl-CoA synthase) wikipedia.orgnih.gov | Activates benzoic acid to benzoyl-CoA. nih.gov | Liver mitochondria nih.gov |

| Conjugation | Glycine N-acyltransferase wikipedia.org | Catalyzes the formation of hippuric acid from benzoyl-CoA and glycine. wikipedia.org | Liver mitochondria |

Given these distinct pathways, the metabolism of this compound would likely necessitate enzymes capable of cleaving the ether bond to separate the octadecyloxy group and the benzoic acid moiety. Following this cleavage, the resulting octadecanol could be oxidized to stearic acid and enter the β-oxidation pathway, while the benzoic acid would likely be conjugated with glycine for excretion. The specific enzymes responsible for the initial ether cleavage in biological systems have not been identified in the context of this compound.

Future Directions and Emerging Research Avenues for 3 Octadecyloxy Benzoic Acid

Exploration of Novel Derivatizations and Analogues with Tunable Properties